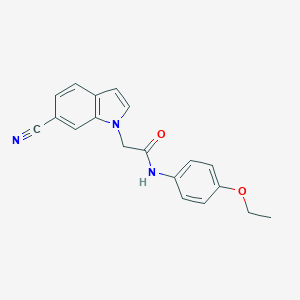![molecular formula C16H19ClN4OS B296224 N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential for use in a variety of fields, including medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide is not yet fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells, including the NF-κB and MAPK pathways. This modulation can lead to the suppression of inflammation and oxidative stress, which may be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide has various biochemical and physiological effects. These include the suppression of pro-inflammatory cytokines, the inhibition of the NF-κB and MAPK pathways, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which could help protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide in lab experiments is its potential for use in the development of new therapeutic agents. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases and conditions. However, one limitation of using this compound is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide. One area of interest is the development of new therapeutic agents based on this compound. Researchers could explore ways to modify its structure to enhance its therapeutic properties and reduce any potential side effects. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
The synthesis of N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide can be achieved through a multi-step process. One commonly used method involves the reaction of 2-chlorobenzoyl chloride with 1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methylpropan-1-ol in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography.
Scientific Research Applications
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases and conditions. Research has shown that this compound has anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of conditions such as arthritis, cancer, and cardiovascular disease.
properties
Molecular Formula |
C16H19ClN4OS |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-chloro-N-[2-methyl-1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzamide |
InChI |
InChI=1S/C16H19ClN4OS/c1-4-9-21-14(19-20-16(21)23)13(10(2)3)18-15(22)11-7-5-6-8-12(11)17/h4-8,10,13H,1,9H2,2-3H3,(H,18,22)(H,20,23) |
InChI Key |
IQYBKUYVPADGMM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)C(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)


![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)

![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B296158.png)


![2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)